Ethyl henicosanoate

Overview

Description

Molecular Structure Analysis

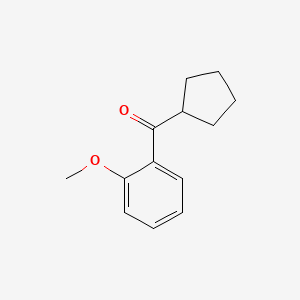

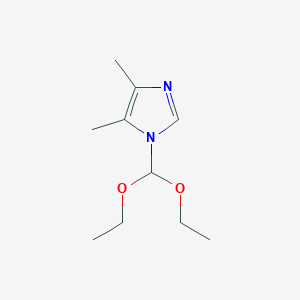

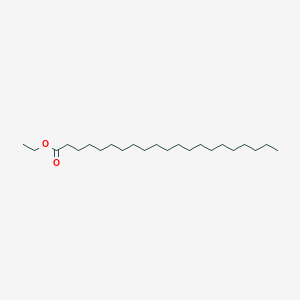

The molecular structure of ethyl henicosanoate consists of 23 carbon atoms, 46 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for ethyl henicosanoate is BKTDTEKUOZFAMW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

Ethyl henicosanoate has a density of 0.9±0.1 g/cm3, a boiling point of 378.6±5.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 176.0±7.5 °C . The index of refraction is 1.449, and it has a molar refractivity of 110.4±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 21 freely rotating bonds .Scientific Research Applications

Chemical Engineering and Microreactor Technology

Application Summary

Ethyl henicosanoate is used in experimental studies of chemical processes in microreactors . Microreactors are devices in which chemical reactions take place in a confinement with dimensions below 1mm. The application of Ethyl henicosanoate in this field is part of the broader study of saponification reactions in different reactor systems .

Methods of Application

In the study, the effect of the volume flow rate on reactor performance in different reactors was investigated . The reactors used in the study included the T-shaped reactor, the interdigital microreactor, and the chicane microreactor . The experimental results were verified using a kinetic model .

Results and Outcomes

The study found that the reactor system with a T-shaped reactor shows good performance only at high flow rates, while the experimental setups with the interdigital and the chicane microreactors yield good performance throughout the whole range of volume flow rates . However, microreactors exhibit a higher pressure drop, indicating higher mechanical flow energy consumption than seen using a T-shaped reactor .

Medicinal Chemistry

Application Summary

Ethyl henicosanoate may be a component of certain medicinally important heterocyclic compounds . Heterocyclic compounds are a class of organic compounds that contain a ring structure containing atoms in addition to carbon, such as sulfur, oxygen or nitrogen . They are present in many physiologically active chemical compounds .

Methods of Application

The methods of application in medicinal chemistry would involve the synthesis of these heterocyclic compounds, which could potentially include Ethyl henicosanoate as a component . The specific methods would depend on the particular compound being synthesized .

Results and Outcomes

The outcomes of these applications would be the production of medicinally important heterocyclic compounds . These compounds could have various physiological effects, depending on their specific structures and properties .

Chemical Reactor Performance Studies

Application Summary

Ethyl henicosanoate is used in experimental studies of chemical reactor performance . The relationship between the reaction rate and the rate of mixing is very important for the reactor performance of a chemical reactor because the reaction rate depends not only on reaction conditions, but also on mixing efficiency .

Methods of Application

In the case of bimolecular chemical reactions, mixing plays an important role because intimate contact between the components must occur to ensure the reaction . The specific methods would depend on the particular reactor and reaction being studied .

Results and Outcomes

The outcomes of these applications would be a better understanding of the factors affecting the performance of chemical reactors . This could lead to improvements in reactor design and operation .

properties

IUPAC Name |

ethyl henicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTDTEKUOZFAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476570 | |

| Record name | Ethyl henicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl henicosanoate | |

CAS RN |

28898-67-1 | |

| Record name | Ethyl henicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Bis(trideuteriomethyl)amino]ethyl 4-(butylamino)benzoate;hydrochloride](/img/structure/B1601462.png)